

Technical Support Center: YM155 (Formerly YM-750) Experimental Results

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Compound of Interest

Compound Name: YM-750

Cat. No.: B180648

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM155, a small molecule inhibitor of survivin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YM155?

A1: YM155 is primarily known as a potent suppressant of survivin (BIRC5), a member of the inhibitor of apoptosis protein (IAP) family.[1][2] It was initially thought to act by inhibiting the survivin gene promoter.[2] However, subsequent research has revealed a more complex mechanism of action.

Q2: What are the known off-target effects of YM155?

A2: YM155 has been shown to have several off-target effects, which can influence experimental outcomes. These include the inhibition of topoisomerase II α , leading to DNA damage and cell cycle arrest.[3][4] Additionally, YM155 can induce the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects. It has also been reported to affect other signaling pathways, such as EGFR/MAPK and NF- κ B, and can lead to the degradation of proteins like MYCN.[5]

Q3: What is the recommended solvent and storage condition for YM155?

A3: YM155 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to be aware of the chemical instability of YM155, particularly in alkaline conditions (pH > 8.5), where it can degrade. Therefore, it is recommended to prepare fresh solutions from a DMSO stock for each experiment and to be mindful of the pH of the cell culture medium.

Q4: In which cancer cell lines has YM155 shown efficacy?

A4: YM155 has demonstrated cytotoxic activity across a broad range of cancer cell lines, including but not limited to neuroblastoma, anaplastic thyroid cancer, gastric cancer, and various solid tumors.[3][6][7] The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.

Quantitative Data Summary

The following table summarizes the reported IC50 values of YM155 in various human cancer cell lines. This data can be used as a reference for designing experiments and interpreting results.

Cell Line	Cancer Type	IC50 (nM)
SH-SY5Y	Neuroblastoma	8 - 212
NGP	Neuroblastoma	8 - 212
IMR-32	Neuroblastoma	8 - 212
THJ16T	Anaplastic Thyroid Cancer	5.102
ACT1	Anaplastic Thyroid Cancer	3.24
THJ29T	Anaplastic Thyroid Cancer	18.6433
THJ11T	Anaplastic Thyroid Cancer	73.387
SGC-7901	Gastric Cancer	13.2
MKN-28	Gastric Cancer	11.6
AGS	Gastric Cancer	0.8
Hs 764T	Gastric Cancer	7.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effect of YM155 on cancer cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- YM155 (dissolved in DMSO to create a stock solution)
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- YM155 Treatment: Prepare serial dilutions of YM155 from the DMSO stock in complete medium. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 μ L of the medium containing different concentrations of YM155. Include a vehicle control (medium with the same concentration of DMSO as the highest YM155 concentration).
- Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.

- **Formazan Solubilization:** Carefully remove the medium from each well and add 150 μ L of DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Issue 1: No or low cytotoxicity observed at expected concentrations.

Possible Cause	Troubleshooting Step
Cell line resistance	Some cell lines exhibit intrinsic resistance to YM155. This can be due to high expression of drug efflux pumps like ABCB1 (P-glycoprotein) or low expression of the drug uptake transporter SLC35F2.[8] Consider screening a panel of cell lines or testing for the expression of these markers.
YM155 degradation	YM155 is unstable in alkaline conditions (pH > 8.5).[9] Ensure the pH of your cell culture medium is stable and within the optimal range. Prepare fresh YM155 dilutions for each experiment from a frozen DMSO stock.
Incorrect dosage or treatment time	The effective concentration and treatment duration can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Low survivin expression	While YM155 has off-target effects, its primary target is survivin. If your cell line expresses very low levels of survivin, the cytotoxic effect may be diminished. Verify survivin expression levels by Western blot or qPCR.

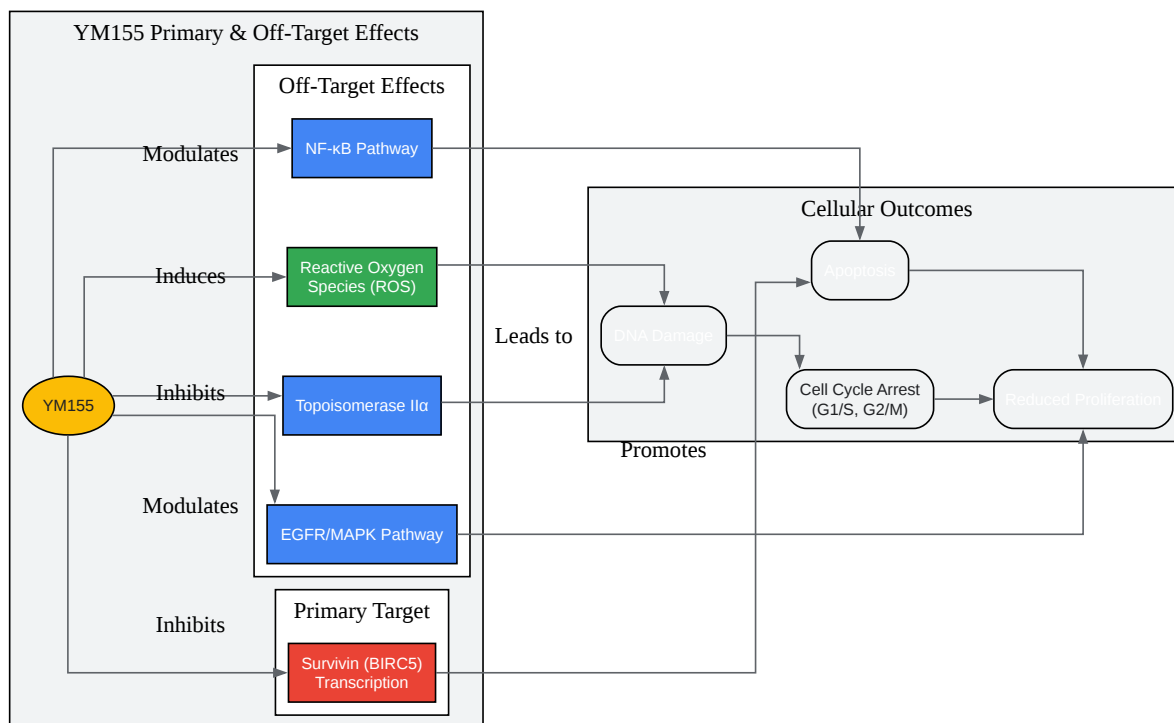
Issue 2: High variability between replicate experiments.

Possible Cause	Troubleshooting Step
Inconsistent cell seeding	Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.
Edge effects in 96-well plates	Evaporation from the outer wells of a 96-well plate can lead to increased compound concentration and variability. Avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator.
Incomplete formazan solubilization	After MTT addition, ensure the formazan crystals are fully dissolved in DMSO before reading the plate. Pipette up and down gently to mix.
YM155 precipitation	High concentrations of YM155 may precipitate in aqueous solutions. Visually inspect the media for any signs of precipitation after adding the compound.

Issue 3: Unexpected cell morphology changes or cell death at low concentrations.

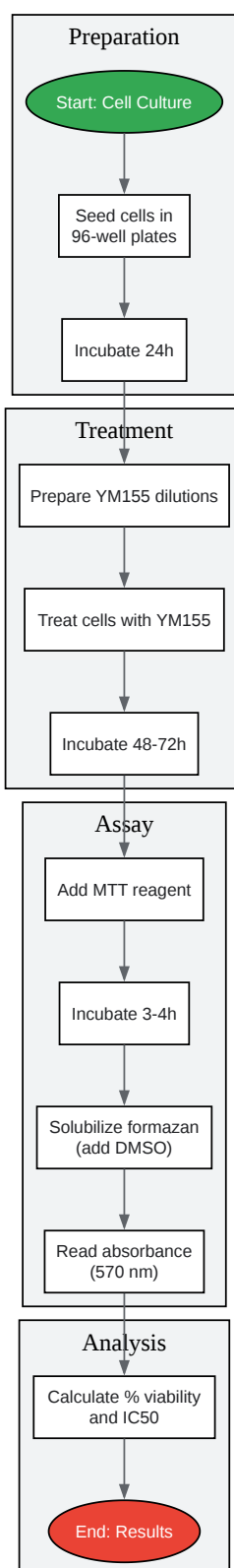
| Possible Cause | Troubleshooting Step | | Off-target effects | YM155 can induce DNA damage and affect pathways like EGFR/MAPK.[5] These off-target effects might be more pronounced in certain cell lines, leading to unexpected phenotypes. Consider evaluating markers of DNA damage (e.g., γ H2AX) or the activity of these pathways. | | DMSO toxicity | Although unlikely at concentrations below 0.1%, some sensitive cell lines may be affected by the DMSO solvent. Ensure the final DMSO concentration is as low as possible and consistent across all wells, including the vehicle control. | | Interaction with media components | Components in the cell culture medium could potentially interact with YM155, altering its activity. If possible, test the compound in different types of media. |

Visualizations



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Caption: Signaling pathways affected by YM155.



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